Gallium-67 physical properties half-life and decay scheme
Gallium-67 physical properties half-life and decay scheme
A comprehensive technical guide on the physical properties of Gallium-67, including its half-life and decay scheme, designed for researchers, scientists, and drug development professionals.
Introduction
Gallium-67 (⁶⁷Ga) is a cyclotron-produced radionuclide that plays a significant role in nuclear medicine, particularly for tumor and inflammation imaging.[1] Its utility stems from its favorable physical and chemical properties, which allow for its incorporation into various radiopharmaceuticals. This guide provides an in-depth overview of the core physical characteristics of ⁶⁷Ga, its decay scheme, and the experimental methodologies used to determine these properties.
Core Physical Properties
The fundamental physical characteristics of Gallium-67 are summarized in the table below.
| Property | Value | Units |
| Atomic Number (Z) | 31 | - |
| Mass Number (A) | 67 | - |
| Neutron Number (N) | 36 | - |
| Isotopic Mass | 66.9282023 | u |
| Half-Life (T₁⸝₂) | 78.269 ± 0.012 | hours |
| 3.2612 ± 0.0005 | days | |
| Decay Mode | Electron Capture (EC) | - |
| Daughter Nuclide | Zinc-67 (⁶⁷Zn) (Stable) | - |
| Specific Activity | 2.21 x 10¹⁶ | Bq/g |
Radioactive Decay Scheme
Gallium-67 decays to the stable isotope Zinc-67 (⁶⁷Zn) exclusively through electron capture.[2] In this process, an inner atomic electron is captured by a proton in the nucleus, forming a neutron and emitting a neutrino. This capture leaves the daughter nucleus in various excited states, which then de-excite by emitting gamma rays and conversion electrons.
The decay of ⁶⁷Ga does not involve beta or alpha particle emission.[3] The subsequent de-excitation of the ⁶⁷Zn nucleus results in a spectrum of gamma emissions, the most prominent of which are utilized for medical imaging.
Gamma and X-ray Emissions
The principal gamma and X-ray emissions from the decay of Gallium-67 are detailed in the following table. For imaging purposes, multiple energy windows are often centered around the 93, 185, and 300 keV photopeaks.[3]
| Radiation Type | Energy (keV) | Emission Probability (%) |
| Gamma | 93.31 | 39.2 |
| Gamma | 184.58 | 21.2 |
| Gamma | 300.22 | 16.8 |
| Gamma | 393.53 | 4.68 |
| Gamma | 208.95 | 2.40 |
| X-ray (Kα) | 8.6 | ~49 |
| X-ray (Kβ) | 9.5 | ~5 |
Electron Emissions
The decay of Gallium-67 also results in the emission of conversion and Auger electrons. The most significant of these are listed below.
| Radiation Type | Energy (keV) | Emission Probability (%) |
| Auger Electron (KLL) | 7.5 | ~60 |
| Conversion Electron | 84 | ~27 |
| Conversion Electron | 92 | ~6 |
| Auger Electron (LMM) | 1.0 | ~165 |
Gallium-67 Decay Scheme Diagram
The following diagram illustrates the decay scheme of Gallium-67 to stable Zinc-67, showing the principal energy levels and gamma transitions.
Caption: Gallium-67 decay scheme to stable Zinc-67.
Experimental Protocols
The determination of the physical properties of Gallium-67 requires precise experimental techniques. The following sections detail the methodologies for measuring its half-life and characterizing its decay scheme.
Half-Life Measurement
The half-life of ⁶⁷Ga is determined by measuring its activity over a period of time and observing the exponential decay.
Methodology:
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Sample Preparation: A sample of high-purity ⁶⁷Ga is prepared and its initial activity is measured.
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Instrumentation: A calibrated ionization chamber or a high-purity germanium (HPGe) detector is used to measure the activity.
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Data Acquisition: The activity of the ⁶⁷Ga sample is measured at regular intervals over a period of several half-lives (e.g., 2-3 weeks). Background radiation measurements are also taken to subtract from the sample measurements.
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Data Analysis:
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The net count rate is plotted against time on a semi-logarithmic graph.
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A linear fit is applied to the data points.
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The decay constant (λ) is determined from the slope of the line.
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The half-life (T₁⸝₂) is calculated using the formula: T₁⸝₂ = ln(2) / λ.
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The following diagram illustrates the experimental workflow for half-life determination.
Caption: Experimental workflow for Gallium-67 half-life measurement.
Decay Scheme Characterization
The energies and emission probabilities of the gamma rays from ⁶⁷Ga decay are determined using gamma-ray spectroscopy. Coincidence counting techniques are employed for more complex decay scheme analysis and standardization.
4.2.1 Gamma-Ray Spectroscopy
Methodology:
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Instrumentation: A high-resolution HPGe detector is used to distinguish the various gamma-ray energies. The detector is coupled with a multichannel analyzer (MCA) to generate a gamma-ray spectrum.
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Energy and Efficiency Calibration: The spectrometer is calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu).
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Data Acquisition: The ⁶⁷Ga sample is placed at a known distance from the detector, and the gamma-ray spectrum is acquired for a sufficient time to obtain good statistics.
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Data Analysis:
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The photopeaks in the spectrum are identified, and their energies are determined based on the energy calibration.
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The net area under each photopeak is calculated.
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The emission probability of each gamma ray is determined by correcting the peak area for the detector efficiency at that energy and the acquisition time.
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4.2.2 4πβ-γ Coincidence Counting
For accurate activity measurements and to resolve complex decay schemes, the 4πβ-γ coincidence counting method is utilized. This is particularly important for radionuclides like ⁶⁷Ga that decay via electron capture.
Methodology:
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Instrumentation: The system consists of two detectors: a 4π proportional counter or liquid scintillator sensitive to electrons (β) and a NaI(Tl) or HPGe detector for gamma rays (γ).
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Principle: The technique relies on the simultaneous detection of radiations emitted in a decay cascade. For ⁶⁷Ga, this involves detecting the Auger/conversion electrons (in the β detector) in coincidence with the subsequent gamma rays (in the γ detector).
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Data Acquisition: The count rates in the β channel (Nβ), the γ channel (Nγ), and the coincidence channel (Nc) are recorded.
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Data Analysis: The absolute activity (A) of the source can be calculated using the formula A = (Nβ * Nγ) / Nc, after applying corrections for factors such as detector dead time, accidental coincidences, and decay scheme complexities. The presence of a metastable state in one of the decay pathways of ⁶⁷Ga requires specific timing adjustments and corrections in the coincidence electronics.
The following diagram outlines the logical relationship in a coincidence counting experiment.
Caption: Logical flow in a 4πβ-γ coincidence counting setup.
Conclusion
A thorough understanding of the physical properties of Gallium-67, including its half-life and decay scheme, is fundamental for its application in research and clinical settings. The data and experimental methodologies presented in this guide provide a comprehensive technical resource for scientists and professionals working with this important radionuclide. Accurate characterization through rigorous experimental protocols ensures the safe and effective use of ⁶⁷Ga in diagnostic imaging and drug development.
